4-[(Diisobutylamino)-methyl]-6,7,8,9-tetrahydro-benzo[g]chromen-2-one
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Overview
Description
4-[(Diisobutylamino)-methyl]-6,7,8,9-tetrahydro-benzo[g]chromen-2-one is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring fused with a benzene ring and substituted with a diisobutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diisobutylamino)-methyl]-6,7,8,9-tetrahydro-benzo[g]chromen-2-one typically involves multiple steps. One common method includes the alkylation of a chromen derivative with a diisobutylamine. The reaction conditions often require the use of a base such as potassium carbonate in a solvent like acetone, and the reaction is carried out at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(Diisobutylamino)-methyl]-6,7,8,9-tetrahydro-benzo[g]chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(Diisobutylamino)-methyl]-6,7,8,9-tetrahydro-benzo[g]chromen-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structure. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: This compound is structurally similar but lacks the diisobutylamino group.
Coumarin derivatives: These compounds share the chromen ring structure but have different substituents.
Uniqueness
4-[(Diisobutylamino)-methyl]-6,7,8,9-tetrahydro-benzo[g]chromen-2-one is unique due to the presence of the diisobutylamino group, which can significantly alter its chemical properties and biological activity compared to other chromen derivatives .
Properties
CAS No. |
896823-98-6 |
---|---|
Molecular Formula |
C22H31NO2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
4-[[bis(2-methylpropyl)amino]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
InChI |
InChI=1S/C22H31NO2/c1-15(2)12-23(13-16(3)4)14-19-11-22(24)25-21-10-18-8-6-5-7-17(18)9-20(19)21/h9-11,15-16H,5-8,12-14H2,1-4H3 |
InChI Key |
UOTCXZQPPGVWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=CC(=O)OC2=C1C=C3CCCCC3=C2)CC(C)C |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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